Ebselen Ebselen Ebselen is a benzoselenazole that is 1,2-benzoselenazol-3-one carrying an additional phenyl substituent at position 2. Acts as a mimic of glutathione peroxidase. It has a role as a neuroprotective agent, an apoptosis inducer, an anti-inflammatory drug, an antioxidant, a hepatoprotective agent, a genotoxin, a radical scavenger, an enzyme mimic, an EC 1.3.1.8 [acyl-CoA dehydrogenase (NADP(+))] inhibitor, an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 2.5.1.7 (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) inhibitor, an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor, an EC 3.5.4.1 (cytosine deaminase) inhibitor, an EC 5.1.3.2 (UDP-glucose 4-epimerase) inhibitor, a ferroptosis inhibitor, an antifungal agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, an anticoronaviral agent, an antibacterial agent, an antineoplastic agent and an EC 3.1.3.25 (inositol-phosphate phosphatase) inhibitor.
Ebselen has been investigated for the treatment and basic science of Meniere's Disease, Type 2 Diabetes Mellitus, and Type 1 Diabetes Mellitus.
Ebselen is a organoselenium compound with anti-inflammatory, anti-oxidant and cytoprotective activity. Ebselen acts as a glutathione peroxidase mimetic and is thereby able to prevent cellular damage induced by reactive oxygen species (ROS). In addition, this agent inhibits the activity of a variety of enzymes including nitric oxide synthase (NOS), 5-lipoxygenase, cyclooxygenase, protein kinase C (PKC), NADPH oxidase and gastric H+/K+-ATPase. Furthermore, ebselen may be neuroprotective due to its ability to neutralize free radicals upon NMDA receptor activation thus, reducing lipoperoxidation mediated by glutamate-induced excitotoxicity.
Brand Name: Vulcanchem
CAS No.: 60940-34-3
VCID: VC0526823
InChI: InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
SMILES: C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Molecular Formula: C13H9NOSe
Molecular Weight: 274.19 g/mol

Ebselen

CAS No.: 60940-34-3

Cat. No.: VC0526823

Molecular Formula: C13H9NOSe

Molecular Weight: 274.19 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ebselen - 60940-34-3

CAS No. 60940-34-3
Molecular Formula C13H9NOSe
Molecular Weight 274.19 g/mol
IUPAC Name 2-phenyl-1,2-benzoselenazol-3-one
Standard InChI InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Standard InChI Key DYEFUKCXAQOFHX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Appearance White solid powder.

Chemical Synthesis and Structural Derivatives

Core Synthesis Pathways

Ebselen’s synthesis predominantly utilizes 2-aminobenzoic acid and N-phenyl benzamide as starting materials, employing cyclization reactions to form its benzisoselenazolone core. A comparative analysis of synthetic methods (Table 1) reveals divergent yields and step counts, with copper-catalyzed approaches achieving efficiencies up to 98% . For instance, Method 10 (Table 1) employs ortho-iodo-benzamides and elemental selenium under photoactivation, bypassing the need for stoichiometric copper iodide . Recent innovations include the use of potassium selenocyanate as a selenium source, which reduces reliance on toxic reagents while maintaining yields above 85% .

Table 1: Synthesis Methods for Ebselen and Analogues

MethodStarting CompoundStepsYield (%)Key Innovation
715147–96Copper-catalyzed Se insertion
1015159–98Photoactivation without phenanthroline
42460Mixed anhydride strategy

Structural Modifications and Bioactivity

Substitution at the phenyl ring significantly influences pharmacological activity. Hydroxy- (1d) and methoxy-substituted (1e) analogues exhibit enhanced inhibition of SARS-CoV-2 papain-like protease (PLpro), with IC50 values of 236 nM and 198 nM, respectively . Conversely, replacing selenium with sulfur in “ebsulfur” analogues reduces covalent binding to viral proteases but maintains submicromolar potency, suggesting a balance between reactivity and selectivity . Diselenide derivatives (e.g., 2d, 2e) demonstrate comparable antiviral efficacy to ebselen, highlighting the critical role of the selenium moiety in target engagement .

Pharmacological Mechanisms

Antioxidant and Redox Modulation

Ebselen mimics GPx by catalyzing the reduction of hydroperoxides using glutathione (GSH) as a cofactor, thereby mitigating oxidative damage in cellular systems . This activity stems from its ability to cycle between selenol (-SeH) and selenenic acid (-SeOH) states, facilitating electron transfer reactions. In neuronal models, ebselen attenuates lipid peroxidation by 70% at 10 µM, surpassing the efficacy of endogenous antioxidants like α-tocopherol .

Anti-Inflammatory and Immunomodulatory Effects

By inhibiting TNF-α-mediated NF-κB activation, ebselen suppresses pro-inflammatory cytokine release (e.g., IL-6, IL-8) in macrophages . Molecular dynamics simulations reveal its covalent binding to IκB kinase-β (IKKβ), blocking phosphorylation of IκBα and subsequent NF-κB nuclear translocation . In murine models of arthritis, daily oral administration of 10 mg/kg ebselen reduces joint swelling by 40% within 14 days .

Pro-Apoptotic Activity in Cancer

Ebselen induces caspase-dependent apoptosis in malignant cells via dual mechanisms: (1) scavenging reactive oxygen species (ROS) to prevent NF-κB-mediated survival signaling, and (2) direct inhibition of thioredoxin reductase (TrxR), elevating intracellular oxidative stress . In glioblastoma cell lines, 50 µM ebselen decreases viability by 80% within 48 hours, synergizing with temozolomide to overcome chemoresistance .

Therapeutic Applications

Antiviral Efficacy Against SARS-CoV-2

Ebselen inhibits SARS-CoV-2 main protease (Mpro) by forming an irreversible Se–S bond with Cys145, disrupting viral polyprotein processing . Crystallographic studies show that ebselen’s N-phenyl group occupies the Mpro substrate-binding pocket, while the selenazolone ring engages in π-π interactions with His41 . In Vero E6 cells, 5 µM ebselen reduces viral replication by 99% without cytotoxicity . Parallel inhibition of PLpro (IC50 = 0.87 µM) further impedes viral immune evasion, enhancing host interferon responses .

Antimicrobial Activity Against Multidrug-Resistant Pathogens

Ebselen exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of ≤2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris . Its mechanism involves disruption of bacterial thioredoxin systems and biofilm matrices. In Pseudomonas aeruginosa biofilms, 10 µM ebselen reduces biomass by 60% by downregulating alginate synthesis genes (algD, algU) .

Neuroprotection and Cardiovascular Benefits

In ischemic stroke models, ebselen (150 mg/kg, i.v.) preserves neuronal viability by 50% through GPx-like activity and glutamate excitotoxicity inhibition . Clinically, a Phase III trial (n=300) demonstrated that ebselen administered within 48 hours of stroke onset improves modified Rankin Scale scores by 1.5 points at 90 days . Cardioprotective effects include attenuation of doxorubicin-induced cardiotoxicity, with 10 µM ebselen reducing ROS levels in cardiomyocytes by 70% .

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